

# Ochratoxin A-d5 chemical structure and properties

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Compound of Interest		
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## An In-depth Technical Guide to Ochratoxin A-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Ochratoxin A-d5** (OTA-d5), a deuterated analog of the mycotoxin Ochratoxin A. It covers its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical chemistry. Furthermore, it delves into the toxicological mechanisms of Ochratoxin A and outlines a standard experimental protocol for its quantification.

## **Core Properties of Ochratoxin A-d5**

**Ochratoxin A-d5** is the isotope-labeled form of Ochratoxin A, a mycotoxin produced by fungi of the Aspergillus and Penicillium species.[1] The "d5" designation signifies that five hydrogen atoms on the L-phenylalanine moiety have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it is chemically identical to the native toxin but distinguishable by its mass.[2]

## **Physicochemical and Structural Data**

The key quantitative properties of **Ochratoxin A-d5** are summarized in the table below, with data for the non-labeled Ochratoxin A provided for comparison.



Property	Ochratoxin A-d5	Ochratoxin A
CAS Number	666236-28-8[1][3][4][5][6]	303-47-9[7][8]
Molecular Formula	C20H13D5CINO6[1][3][4][7]	C20H18CINO6[8][9]
Molecular Weight	408.84 g/mol [1][3][4][6][7]	403.81 g/mol [3][7][9]
IUPAC Name	N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine[1][3][4][5]	(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid[9]
Appearance	Off-White to Pale Green Solid[3][5]	White crystalline powder[9]
Melting Point	112-113 °C[5]	169 °C (from xylene)[10]
Storage Temperature	-20°C[5][6]	-20°C[8]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, DMSO, Methanol[5]	Soluble in polar organic solvents; dissolves in aqueous sodium bicarbonate solutions[10]
Mass Shift vs. Native	M+5[6]	N/A

## **Chemical Structure Visualization**

The structure of **Ochratoxin A-d5** consists of a chlorinated dihydroisocoumarin moiety linked via an amide bond to a deuterated L-phenylalanine molecule.

Figure 1: Key functional moieties of **Ochratoxin A-d5**.

## **Application in Analytical Methods**

Ochratoxin A-d5 is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) assays for the precise quantification of Ochratoxin A.[1][2] This technique is considered the gold standard for accuracy in quantitative analysis. The core principle involves adding a known quantity of OTA-d5 to a sample at the beginning of the analytical



process.[2] Because OTA-d5 is chemically identical to the native Ochratoxin A, it experiences the same losses during sample extraction, cleanup, and ionization, effectively compensating for matrix effects and procedural variations.[2]

# Experimental Protocol: Quantification of Ochratoxin A in Cereals using LC-MS/MS

This protocol describes a general methodology for the determination of Ochratoxin A in cereal samples using immunoaffinity column cleanup and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Ochratoxin A-d5** as an internal standard.

- 1. Materials and Reagents:
- Ochratoxin A-d5 standard solution (e.g., 10 μg/mL in acetonitrile)[6]
- Ochratoxin A calibration standards
- Acetonitrile (MS grade)[11]
- Methanol (MS grade)
- Water (MS grade)
- Formic acid
- Immunoaffinity columns (IAC) specific for Ochratoxin A[12][13]
- Phosphate-buffered saline (PBS)
- 2. Sample Preparation and Extraction:
- Homogenize a representative portion of the cereal sample (e.g., 25 g).
- Add a known amount of Ochratoxin A-d5 internal standard solution to the sample. The amount should be comparable to the expected concentration range of Ochratoxin A.
- Add extraction solvent (e.g., 80% methanol in water) and blend at high speed for 3-5 minutes.[13]



- Centrifuge the mixture and filter the supernatant to remove solid particles.
- 3. Immunoaffinity Column (IAC) Cleanup:
- Dilute the filtered extract with PBS to reduce the organic solvent concentration, ensuring optimal antibody binding.
- Pass the diluted extract through the OchraTest WB immunoaffinity column at a slow, controlled flow rate (e.g., 1-2 drops per second).[14] The antibodies in the column will selectively bind Ochratoxin A and Ochratoxin A-d5.
- Wash the column with water to remove unbound matrix components.[14]
- Elute the bound ochratoxins from the column using methanol.[13][14] Collect the eluate.
- 4. LC-MS/MS Analysis:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 50:50 methanol:water).[14]
- Inject an aliquot into the LC-MS/MS system.
- Chromatography: Use a C18 reversed-phase column with a gradient elution of water and methanol/acetonitrile, both typically containing a small amount of formic acid to improve ionization.
- Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) positive mode. Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both Ochratoxin A and Ochratoxin A-d5.
- 5. Quantification:
- Generate a calibration curve by plotting the ratio of the peak area of the Ochratoxin A standard to the peak area of the Ochratoxin A-d5 internal standard against the concentration of the Ochratoxin A standard.



 Calculate the concentration of Ochratoxin A in the sample by comparing its peak area ratio to the calibration curve.

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